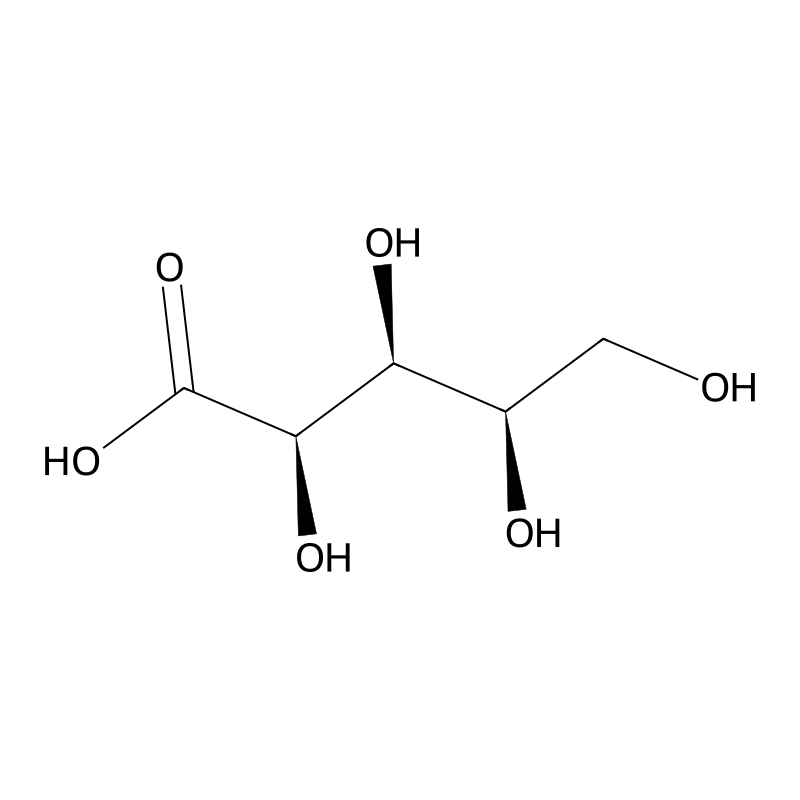

D-xylonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-xylonic acid is a five-carbon aldonic acid produced by the oxidation of D-xylose, a major component of hemicellulose from biomass. Recognized as a versatile, bio-based platform chemical, it serves as a precursor for synthesizing value-added compounds like 1,2,4-butanetriol and various polymers. Its molecular structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, imparts effective chelating and dispersing properties, making it relevant for applications in concrete admixtures and corrosion inhibition formulations.

References

- [1] Lee, C. C., Kibblewhite, R. E., Paavola, C. D., Orts, W. J., & Wagschal, K. (2017). Production of D-Xylonic Acid from Hemicellulose Using Artificial Enzyme Complexes. Journal of microbiology and biotechnology, 27(1), 77–83.

- [2] Toivari, M. H., Nygård, Y., Kumpula, E. P., Vehkomäki, M. L., Penttilä, M., & Ruohonen, L. (2012). Microbial D-xylonate production. Applied microbiology and biotechnology, 96(1), 1–8.

- [15] Dhagat, S., & Nigam, V. K. (2021). Bioconversion of D-xylose to D-xylonic acid by Pseudoduganella danionis. Journal of Pure and Applied Microbiology, 15(3), 1335-1343.

- [16] Toivari, M., Nygård, Y., Kumpula, E. P., Vehkomäki, M., Penttilä, M., & Ruohonen, L. (2012). Microbial D-xylonate production. Applied microbiology and biotechnology, 96(1), 1-8.

- [17] Niu, W., Molefe, M. N., & Frost, J. W. (2003). Microbial synthesis of the energetic material precursor 1,2,4-butanetriol. Journal of the American Chemical Society, 125(43), 12998–12999.

- [29] Ferreira, V. F., de Souza, M. C. B. V., & Cunha, A. C. (2018). D-xylonic Acid: A Solvent and Effective Biocatalyst for Three-component Reaction. In Green Chemistry.

While other aldonic acids like gluconic acid are commercially prevalent, D-xylonic acid is not directly interchangeable. Its distinct five-carbon structure results in differentiated performance in specific applications. For example, its efficacy as a precursor for C4 chemicals like 1,2,4-butanetriol is structurally dependent and cannot be replicated with a C6 sugar acid like gluconic acid. Similarly, in concrete applications, xylonic acid-based admixtures exhibit a unique concentration-dependent retarding effect, differing from common substitutes like lignosulfonates. Procuring D-xylonic acid is therefore a deliberate choice for processes requiring a C5 backbone for synthesis or a specific hydration control profile in cementitious systems.

References

- [6] Niu, W., Molefe, M. N., & Frost, J. W. (2003). Microbial synthesis of the energetic material precursor 1,2,4-butanetriol. Journal of the American Chemical Society, 125(43), 12998–12999.

- [12] Li, H., Lyu, S., Liu, Y., Zhang, H., Wang, F., & Li, C. (2023). The Mechanical Properties and Water-Reducing and Retarding Mechanism of a Xylonic Cement Admixture. Materials, 16(22), 7111.

Demonstrated Efficacy as a Precursor for 1,2,4-Butanetriol (BTO)

In the microbial synthesis of the energetic material precursor 1,2,4-butanetriol (BTO), D-xylonic acid is a key intermediate. A multi-step biological process starting from D-xylose first produces D-xylonic acid, which is then converted to D-1,2,4-butanetriol with a 25% yield. For comparison, the process using the stereoisomer L-arabinonic acid (derived from L-arabinose) as the intermediate resulted in a higher yield of 35% for L-1,2,4-butanetriol, highlighting the stereospecificity of the biosynthetic pathway. This demonstrates the specific role of D-xylonic acid as a direct and viable precursor for the D-enantiomer of BTO.

| Evidence Dimension | Molar Yield of 1,2,4-Butanetriol |

| Target Compound Data | 25% (for D-1,2,4-butanetriol from D-xylonic acid) |

| Comparator Or Baseline | L-arabinonic acid: 35% (for L-1,2,4-butanetriol) |

| Quantified Difference | The yield for the L-enantiomer from its corresponding precursor is 10 percentage points higher, underscoring the specific precursor-product relationship. |

| Conditions | Microbial conversion using engineered E. coli strains. |

For synthetic routes targeting the specific D-enantiomer of 1,2,4-butanetriol, D-xylonic acid is the required, structurally correct precursor.

Adjustable Setting Retardation in Cement Paste vs. Lignosulfonate

Calcium xylonate (XACa), derived from D-xylonic acid, demonstrates a potent and dose-dependent retarding effect on cement setting time. At a low dosage of 0.10% by mass of cement, XACa extended the initial setting time by 76% and the final setting time by 136% compared to a control without admixture. This effect is comparable to that of sodium lignosulfonate (SL), a common retarder. However, unlike SL, which shows increased retardation with increased dosage, the effect of XACa peaks at 0.10% and shows a slight pro-setting (accelerating) effect at dosages above 0.2%. This unique behavior offers a high degree of control over workability within a specific dosage window.

| Evidence Dimension | Final Setting Time Extension (vs. Control) |

| Target Compound Data | 136% increase with 0.10% Calcium Xylonate |

| Comparator Or Baseline | Sodium Lignosulfonate (SL) shows a similar retarding effect that increases with dosage. |

| Quantified Difference | Xylonic acid derivatives provide a peak retardation at a specific low dosage (0.10%), offering a different control mechanism than the monotonic response of lignosulfonate. |

| Conditions | Testing on cement paste according to standard methods. |

This provides a tool for precise control over cement setting times, particularly where over-retardation at higher dosages, a risk with some conventional retarders, needs to be avoided.

Improved Mechanical Properties in Concrete Formulations

When used as a water-reducing admixture in concrete, xylonic acid (XA) derivatives contribute to improved final mechanical properties compared to the widely used sodium lignosulfonate (SL). In comparative tests maintaining the same concrete slump (workability), concrete formulated with an XA-based admixture showed a 5% to 10% improvement in compressive and flexural strength over the concrete formulated with SL. This indicates that D-xylonic acid not only modifies setting time but also enhances the final performance of the hardened concrete.

| Evidence Dimension | Improvement in Compressive & Flexural Strength |

| Target Compound Data | 5% to 10% increase |

| Comparator Or Baseline | Concrete formulated with Sodium Lignosulfonate (SL) admixture at the same slump. |

| Quantified Difference | 5-10% higher mechanical strength |

| Conditions | Concrete compressive and flexural strength tests, with slump kept constant between batches. |

For applications requiring both workability control and maximization of final concrete strength, D-xylonic acid-based admixtures offer a performance advantage over the standard lignosulfonate benchmark.

Precursor for Bio-Based Specialty Chemicals and Polymers

D-xylonic acid is the designated starting material for synthetic pathways targeting specific C4 and C5 chemicals. Its use is critical in the biocatalytic production of D-1,2,4-butanetriol, a precursor for energetic materials and specialty polyesters. The defined stereochemistry and carbon backbone make it a non-negotiable choice for these targeted synthesis applications.

High-Performance Concrete Admixtures

For advanced concrete formulations, D-xylonic acid derivatives serve as multifunctional admixtures. They provide excellent water reduction and adjustable workability, while simultaneously contributing to a 5-10% increase in final mechanical strength compared to common lignosulfonate-based admixtures. This makes it a preferred choice for high-strength or performance-critical concrete applications.

Formulation of Cementitious Systems with Precise Setting Control

The unique, non-linear retarding effect of D-xylonic acid derivatives allows for precise control of cement hydration. It can significantly delay the initial set at low dosages (e.g., 0.10%) without the risk of excessive retardation at higher concentrations, a behavior that differs from standard retarders. This is valuable in applications requiring a specific window of workability, such as large-scale pours or complex architectural elements.

References

- [1] Niu, W., Molefe, M. N., & Frost, J. W. (2003). Microbial synthesis of the energetic material precursor 1,2,4-butanetriol. Journal of the American Chemical Society, 125(43), 12998–12999.

- [2] Li, H., Lyu, S., Liu, Y., Zhang, H., Wang, F., & Li, C. (2023). The Mechanical Properties and Water-Reducing and Retarding Mechanism of a Xylonic Cement Admixture. Materials, 16(22), 7111.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

DA38Q87GYH

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4